N-(4-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
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Overview
Description
N-(4-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.10414797 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structural Investigations
Thiosemicarbazones, including compounds closely related to N-(4-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, have been synthesized and studied for their crystal and molecular structures using single crystal X-ray diffraction, NMR, and UV-vis spectroscopy. Such compounds are explored for their potential in various applications due to their interesting structural properties and potential activity. For example, similar compounds have been investigated for their electronic structure through Density Functional Theory (DFT) calculations, revealing insights into their electronic excitation transitions which could be relevant in materials science and photophysics (Anderson et al., 2016).
Antibacterial Activity
Some derivatives of thiosemicarbazones have been synthesized and shown to possess antibacterial activity against both Gram-negative and Gram-positive bacteria. The structural variations in these compounds, including substitutions similar to this compound, have been crucial in determining their microbial inhibitory properties. The efficacy of these compounds is measured in terms of minimal inhibitory concentration (MIC) and inhibition zones, indicating their potential as antibacterial agents (Kaur et al., 2011).
Anticonvulsant Potential
N-substituted hydrazinecarbothioamides have been explored for their anticonvulsant activity, demonstrating significant protection in various seizure models. These compounds interact with GABAergic neurotransmission, highlighting a potential mechanism of action for anticonvulsant properties. This research suggests that structural analogs, including those similar to this compound, could be promising candidates for the development of new anticonvulsant drugs (Tripathi & Kumar, 2013).
Fluorescence Imaging Applications
Thiosemicarbazone derivatives have been utilized in the design of fluorescent probes for detecting hydrazine (N2H4), a compound of interest in various industrial applications. These probes function through intramolecular charge transfer (ICT) mechanisms, enabling the detection of hydrazine in biological and water samples with high sensitivity and specificity. Such studies indicate the versatility of thiosemicarbazone derivatives, including this compound, in analytical chemistry and environmental monitoring (Zhu et al., 2019).
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[(2-methoxyacetyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-9-4-6-10(7-5-9)13-12(18)15-14-11(16)8-17-2/h4-7H,3,8H2,1-2H3,(H,14,16)(H2,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGKQZQNTYNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NNC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.